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These application notes provide a comprehensive overview and detailed protocols for the
generation and characterization of Brain-specific Angiogenesis Inhibitor 1 (BAI1) knockout
mouse models. This document is intended to guide researchers through the experimental
workflow, from initial gene targeting strategies to phenotypic analysis.

Introduction to BAI1

Brain-specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled
Receptor B1 (ADGRB1), is a transmembrane protein with a large extracellular domain.[1][2] It
is a member of the adhesion G protein-coupled receptor (GPCR) family and is highly
expressed in the brain, particularly in neurons and glial cells.[3] BAI1 is involved in a multitude
of cellular processes, including the inhibition of angiogenesis, suppression of tumor growth,
phagocytosis of apoptotic cells and gram-negative bacteria, and regulation of synaptogenesis.
[4][5][6][7] Given its diverse functions, BAI1 knockout mouse models are invaluable tools for
investigating its physiological roles and its potential as a therapeutic target in various diseases.

BAIl Signaling Pathways

BAI1 modulates several key intracellular signaling pathways to exert its effects. Understanding
these pathways is crucial for interpreting the phenotype of BAI1 knockout mice.
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» Racl Signaling: BAI1 can activate the Rho-family GTPase Racl through an
ELMO1/Dock180/Racl signaling module. This pathway is critical for the engulfment of

apoptotic cells and bacteria, as well as for cytoskeletal remodeling during spine and synapse
development.[4][6][8] Another mechanism for Racl activation is through the recruitment of
the Par3-Tiam1 polarity complex to spines.[8][9]

e RhoA Signaling: BAI1 can also couple to Gal2/13 proteins to activate the RhoA pathway,
which is involved in maintaining synaptic plasticity.[3][8][10]

e p53 Regulation: BAI1 can act as a protective agent for the p53 tumor suppressor by binding
to Mdm2, an E3 ubiquitin ligase that targets p53 for degradation. This interaction reduces the

nuclear levels of Mdm2 and stabilizes p53.[11]

Below is a diagram illustrating the major signaling pathways associated with BAI1.
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Caption: BAI1 Signaling Pathways

Generation of BAI1 Knockout Mouse Models
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Two primary methodologies are employed for generating knockout mice: homologous

recombination in embryonic stem (ES) cells and the more recent CRISPR/Cas9 gene-editing
technology.

Experimental Workflow: An Overview

The general workflow for creating a knockout mouse model is depicted in the diagram below.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Apolicat?on

Check Availability & Pricing

Design & Preparation
1. Gene Targeting Strategy
(Homologous Recombination or CRISPR/Cas9)

i

2. Preparation of Targeting Vector
or CRISPR Components
T
I

Homologous
Recofnbmatlon

Mouse generatlon
3a. ES Cell Transfection c
(Homologous Recombination)
3b. Zygote M|cr0|nject|on
[451 Blastocyst InjectlorD [ (CRISPR/Cas9)
Gb. Embryo TransfeD

5. Generation of Chimeric/Founder Mice

:

6. Breeding for Germline Transmission

ISPR/Cas9

l-—-—---=—————-}————-

Characterization

7. Genotyping of Offspring

l

8. Phenotypic Analysis

Click to download full resolution via product page

Caption: Knockout Mouse Generation Workflow

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1662306?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Protocol 1: Generation of BAI1 Knockout Mice via
Homologous Recombination

This protocol is based on the successful generation of a Bail knockout mouse line where exon
2, containing the ATG start codon, was replaced with a LacZ reporter and a neomycin
resistance cassette.[12][13]

1. Targeting Vector Construction

1.1. Isolate genomic DNA from a mouse strain isogenic to the ES cells to be used (e.g.,
129/Sv).

1.2. Design and PCR amplify a ~3.3 kb 5' homology arm from intron 1 of the Bail gene and a
~3.4 kb 3' homology arm from intron 2.

1.3. Assemble the targeting vector by cloning the homology arms flanking a cassette containing
a promoterless (-galactosidase (LacZ) gene and a neomycin resistance gene (neo).

2. ES Cell Culture and Transfection

2.1. Culture ES cells (e.g., 129S6/SvEvTac) on a layer of mitotically inactivated mouse
embryonic fibroblasts (MEFs).

2.2. Linearize the targeting vector and transfect it into the ES cells via electroporation.

2.3. Select for successfully transfected cells by culturing in the presence of G418 (neomycin
analog).

3. Identification of Homologous Recombinants
3.1. Isolate genomic DNA from G418-resistant ES cell clones.

3.2. Screen for homologous recombination events using Southern blotting. Digest genomic
DNA with an appropriate restriction enzyme (e.g., Spel) and hybridize with a probe external to
the targeting vector sequence. The wild-type allele will produce a band of a different size than
the targeted allele (e.g., 22 kb vs. 9 kb).[12][13]
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3.3. Confirm the karyotype of correctly targeted ES cell clones.
4. Generation of Chimeric Mice

4.1. Inject the targeted ES cells into blastocysts from a different mouse strain (e.g., C57BL/6).
[12][13]

4.2. Surgically transfer the injected blastocysts into the uteri of pseudopregnant female mice.
4.3. Identify chimeric offspring by their coat color (e.g., agouti patches on a black background).
5. Germline Transmission and Breeding

5.1. Breed high-percentage chimeric males with wild-type females of the blastocyst donor strain
(e.g., C57BL/6).

5.2. Genotype the agouti offspring to identify those carrying the targeted allele.

5.3. Intercross heterozygous (Bail+/-) mice to generate homozygous (Bail-/-) knockout mice.

Protocol 2: Generation of BAI1 Knockout Mice via
CRISPRI/Cas9

The CRISPR/Cas9 system offers a more rapid and efficient method for generating knockout
mice.[14][15][16][17]

1. Design of single guide RNAs (sgRNAS)

1.1. Identify the target region for knockout. To create a null allele, target an early exon, such as
exon 2 which contains the start codon.

1.2. Use online design tools to identify and select at least two sgRNAs with high on-target
scores and low off-target potential that flank the target region.

2. Preparation of CRISPR/Cas9 Components

2.1. Synthesize the selected sgRNAs.
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2.2. Obtain Cas9 mRNA or protein.
3. Microinjection into Zygotes
3.1. Harvest zygotes from superovulated female mice (e.g., C57BL/6J).

3.2. Microinject a mixture of the sgRNAs and Cas9 mRNA/protein into the pronucleus or
cytoplasm of the zygotes.[14][16][18]

4. Generation of Founder Mice

4.1. Culture the microinjected zygotes to the two-cell stage.

4.2. Transfer the two-cell embryos into the oviducts of pseudopregnant female mice.

4.3. Allow the embryos to develop to term. The resulting pups are the founder (FO) generation.
5. ldentification of Founder Mice and Breeding

5.1. Isolate genomic DNA from tail biopsies of the FO pups.

5.2. PCR amplify the targeted region and sequence the amplicons to identify mice with indel
mutations (insertions or deletions) that result in a frameshift and a premature stop codon.

5.3. Breed the founder mice carrying the desired knockout allele with wild-type mice to
establish germline transmission and generate the F1 generation.

5.4. Intercross heterozygous F1 mice to produce homozygous knockout animals.

Protocol 3: Genotyping of BAI1 Knockout Mice

Accurate genotyping is essential to distinguish between wild-type, heterozygous, and
homozygous knockout mice.

1. Genomic DNA Extraction

1.1. Collect a small tail tip or ear punch sample from each mouse.
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1.2. Extract genomic DNA using a standard protocol, such as proteinase K digestion followed
by phenol-chloroform extraction or a commercial DNA extraction kit.[19]

2. PCR-based Genotyping
2.1. For the homologous recombination model, a three-primer PCR strategy can be used.[12]

o Forward Primer (in intron 1): 5'-CAGAGGAGCAGGTGGACAGAGAAAG-3'
o Reverse Primer WT (in exon 2): 5-TCAGGAGACAGTGGAAGCAGCG-3'
o Reverse Primer KO (in LacZ): 5'-TAACGCCAGGGTTTTCCCAGTCACG-3'

2.2. For CRISPR/Cas9-generated models, PCR amplify the region spanning the sgRNA target
sites. Analyze the PCR products by gel electrophoresis to screen for deletions. Sequence the
PCR products to confirm the specific indel mutations.

3. Confirmation of BAI1 Knockout

3.1. RT-PCR: Extract RNA from brain tissue of wild-type, heterozygous, and homozygous
knockout mice. Perform reverse transcription PCR (RT-PCR) to confirm the absence of Bail
MRNA transcripts in the knockout animals.[12][13]

3.2. Western Blot: Prepare protein lysates from brain tissue. Perform Western blotting using an
antibody specific for BAI1 to confirm the absence of BAI1 protein in the homozygous knockout
mice.[12][13]

Phenotypic Characterization of BAI1 Knockout Mice

Bail knockout mice exhibit a range of phenotypes, primarily related to neurological function
and development.
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Phenotypic Category Observation in Bail-/- Mice Reference

Viable and fertile, obtained at
expected Mendelian ratio.
Delayed growth at 3 weeks of
General Health ) [1][12]
age, but body weight
comparable to wild-type

littermates at 2-3 months.

Reduced brain weight.
Reduced neuron density and
increased apoptosis in the
) hippocampus during

Brain Morphology [1][12][13]
development. No apparent
structural defects in H&E
stained brain sections. No

difference in brain vasculature.

Significant deficits in social
) behavior. Deficits in
Behavior _ [1][12]
hippocampus-dependent

spatial learning and memory.

) ) Increased susceptibility to
Neurological Function ] [1]
seizures.

Enhanced Long-Term
Synaptic Plasticity Potentiation (LTP) and reduced [12]
Long-Term Depression (LTD).

Reduced levels of postsynaptic
Molecular Level density protein 95 (PSD-95) in [1][12]

the brain.

Conclusion

The generation of BAI1 knockout mouse models provides a powerful system for dissecting the
in vivo functions of this multifaceted adhesion GPCR. The protocols and data presented here
offer a comprehensive resource for researchers aiming to create and characterize these
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valuable models for studies in neuroscience, oncology, and immunology. Careful experimental
design and thorough characterization are paramount to obtaining reliable and interpretable
results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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